![molecular formula C17H12ClFN4O2 B2601799 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1173099-95-0](/img/structure/B2601799.png)
5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C17H12ClFN4O2 and its molecular weight is 358.76. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of MFCD11998021 as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation in cancer therapy .
- Kinase Inhibitor : The compound’s triazole ring system suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and inhibiting specific kinases can be therapeutically beneficial in diseases like cancer and inflammation .
Organic Synthesis and Catalysis
- Building Block for Heterocyclic Compounds : MFCD11998021 serves as a versatile building block for synthesizing complex heterocyclic compounds. Its triazole and pyrrolo rings can participate in diverse reactions, enabling the creation of novel structures .
- Transition Metal-Catalyzed Reactions : Researchers have utilized MFCD11998021 in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to construct functionalized molecules with potential applications in materials science and drug discovery .
Materials Science
- Organic Semiconductors : The electron-rich and electron-deficient aromatic rings in MFCD11998021 make it an interesting candidate for organic semiconductor materials. Researchers investigate its charge transport properties for applications in organic electronics .
- Photovoltaics : The compound’s absorption properties in the visible range suggest its potential as a light-absorbing material in solar cells. Its stability and electronic properties are critical factors for efficient photovoltaic devices .
Computational Chemistry
- Quantum Mechanical Studies : Computational chemists employ MFCD11998021 in quantum mechanical calculations to understand its electronic structure, reactivity, and spectroscopic properties. These insights aid in predicting its behavior in various environments .
Agrochemicals
- Pesticide Development : The compound’s structural features may contribute to its bioactivity against pests. Researchers explore its potential as a pesticide or insecticide .
Pharmacology
- Receptor Binding Studies : MFCD11998021’s interactions with specific receptors (e.g., GPCRs) are of interest. Studying its binding affinity and selectivity can inform drug design and pharmacological interventions .
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c1-9-2-5-12(8-13(9)18)22-16(24)14-15(17(22)25)23(21-20-14)11-6-3-10(19)4-7-11/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRLZYFQXOUMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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